4-(Trifluoromethyl)benzene-1,3-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)benzene-1,3-diamine dihydrochloride is an organic compound with the molecular formula C7H9Cl2F3N2. It is a derivative of benzene, featuring two amino groups and a trifluoromethyl group attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethyl)benzene-1,3-diamine dihydrochloride can be synthesized through several methods. One common approach involves the nitration of 4-(trifluoromethyl)aniline to produce 1,3-dinitro-4-(trifluoromethyl)benzene, followed by reduction to yield the desired diamine compound. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The nitration is typically performed using a mixture of nitric acid and sulfuric acid, while the reduction is achieved using catalytic hydrogenation. The final product is then purified through recrystallization or other suitable methods to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)benzene-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine compounds. Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups.
Scientific Research Applications
4-(Trifluoromethyl)benzene-1,3-diamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)benzene-1,3-diamine dihydrochloride exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzene-1,3-diamine dihydrochloride can be compared with other similar compounds, such as:
1,3-Diamino-4-methylbenzene: Lacks the trifluoromethyl group, which can affect its chemical properties and biological activity.
1,3-Diamino-4-chlorobenzene: Contains a chlorine atom instead of a trifluoromethyl group, leading to different reactivity and applications.
1,3-Diamino-4-nitrobenzene:
The presence of the trifluoromethyl group in this compound makes it unique, as this group can influence the compound’s stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(trifluoromethyl)benzene-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)5-2-1-4(11)3-6(5)12;;/h1-3H,11-12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAFTUSOPFFSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.